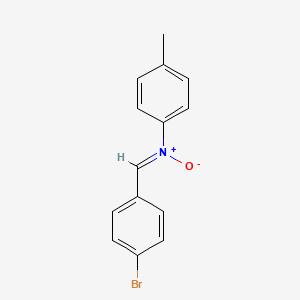

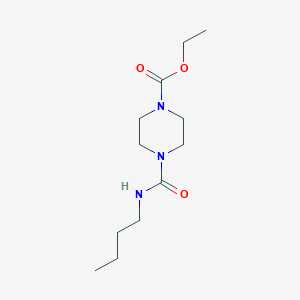

(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-N-(4-bromobenzylidene)-4-methylaniline oxide” is likely an organic compound containing a bromobenzylidene group attached to a methylaniline oxide. The “Z” denotes the configuration of the double bond, indicating that the highest priority groups on either side of the double bond are on the same side .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, 4-bromo-4’-chloro benzylidene aniline was synthesized from 4-Bromobenzaldehyde and benzenesulphonylhydrazine .Molecular Structure Analysis

The molecular structure would likely be determined using techniques such as X-ray crystallography , NMR , and FTIR .Physical And Chemical Properties Analysis

The physical and chemical properties would likely be determined using techniques such as UV-vis spectroscopy, FTIR, and NMR . The compound’s reactivity could be analyzed by looking at the HOMO-LUMO energy gap and other quantum chemical descriptors .Scientific Research Applications

Metal Oxide Nanoparticles in Biomedical Applications

Metal oxide nanoparticles, notably zinc oxide, are being extensively researched for their potential in cancer therapy and drug delivery. Their inherent properties allow for selective targeting and destruction of tumor cells, presenting a new frontier in anticancer agents. ZnO nanoparticles, in particular, have shown promise due to their cytotoxic action against cancer cells, mediated through mechanisms such as reactive oxygen species (ROS) generation and improved targeting capabilities. These applications are critical in developing new classes of anticancer therapies that are both effective and selective (Rasmussen et al., 2010).

Environmental and Catalytic Applications

In the environmental sector, zinc oxide nanostructures have demonstrated significant efficacy in photocatalysis, contributing to the degradation of pollutants and offering solutions for cleaner water and air. The photocatalytic activity of ZnO nanostructures, such as rods, wires, and tubes, enables the breakdown of hazardous substances, including industrial dyes and contaminants, under light irradiation. This application is pivotal in addressing pollution and environmental degradation, showcasing the role of metal oxide nanomaterials in advancing sustainable environmental technologies (Udom et al., 2013).

Iron-Based Materials in Water Treatment

Iron-based adsorbents have been highlighted for their effectiveness in removing arsenic from water, addressing a critical public health issue affecting millions worldwide. These adsorbents, derived from materials like zero-valent iron and iron-doped composites, showcase a high affinity for arsenic, making them suitable for producing potable water in arsenic-affected regions. The non-toxic, low-cost nature of these materials, coupled with their accessibility, underscores the potential of iron-based compounds in environmental remediation and water purification efforts (Hao et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(4-bromophenyl)-N-(4-methylphenyl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-11-2-8-14(9-3-11)16(17)10-12-4-6-13(15)7-5-12/h2-10H,1H3/b16-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNMYUGXPZWALV-YBEGLDIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)Br)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)Br)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2878573.png)

![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)

![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)

![6-(4-chlorobenzyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2878591.png)

![4-isobutyl-N-isopropyl-1-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2878594.png)

![N-(2,5-difluorophenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2878595.png)